

Validating N-Benzenesulfonyltryptamine Binding Affinity with Isothermal Titration Calorimetry: A Comparative Guide

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Compound of Interest

Compound Name: *N*-Benzenesulfonyltryptamine

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This guide provides a comprehensive comparison of the binding affinity of **N-Benzenesulfonyltryptamine** and other benzenesulfonamide-based compounds to a common protein target, Carbonic Anhydrase II (CAII). Isothermal Titration Calorimetry (ITC) is presented as the gold-standard biophysical technique for the direct measurement of binding thermodynamics. The experimental data herein offers a clear benchmark for validating the binding of novel compounds containing the benzenesulfonamide moiety.

Data Presentation: Comparative Binding Thermodynamics

The following table summarizes the thermodynamic parameters for the binding of various benzenesulfonamide inhibitors to Human Carbonic Anhydrase II, as determined by Isothermal Titration Calorimetry. This data allows for a direct comparison of binding affinity (K_d), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Compound	K_d (nM)	ΔG (kcal/mol)	ΔH (kcal/mol)	-TΔS (kcal/mol)	Stoichiometry (n)
Benzenesulfonamide	7800	-6.9	-11.1	4.2	1.0
4-Fluorobenzenesulfonamide	2500	-7.6	-11.4	3.8	1.0
4-Chlorobenzenesulfonamide	1300	-8.0	-11.6	3.6	1.0
4-Bromobenzenesulfonamide	1100	-8.1	-11.8	3.7	1.0
4-Iodobenzene sulfonamide	850	-8.3	-12.0	3.7	1.0
Acetazolamide	19	-10.5	-8.3	-2.2	0.9
Furosemide	1300	-8.0	-8.5	0.5	1.0[1]

Note: Data for benzenesulfonamide and its 4-halo derivatives were adapted from a study on bovine carbonic anhydrase II, which shares high homology with the human isoform. Data for Acetazolamide binding to human CAII is also presented.

Experimental Protocol: Isothermal Titration Calorimetry

This section details a standard protocol for determining the binding affinity of a small molecule inhibitor, such as **N-Benzenesulfonyltryptamine**, to Carbonic Anhydrase II using ITC.

1. Materials and Reagents:

- Protein: Recombinant Human Carbonic Anhydrase II (CAII), purified to >95% homogeneity.
- Ligand: **N-BenzeneSulfonyltryptamine** (or other benzenesulfonamide analog), with a purity of >98%.
- Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.
- Other: Deionized water, appropriate solvent for the ligand (e.g., DMSO).

2. Sample Preparation:

- Protein Preparation: Dialyze the purified CAII against the ITC buffer overnight at 4°C to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm. The final protein concentration in the sample cell should be approximately 10-20 µM.
- Ligand Preparation: Prepare a stock solution of the ligand in a suitable solvent (e.g., 100% DMSO). Dilute the ligand stock solution into the ITC buffer to a final concentration that is 10-20 times higher than the protein concentration (e.g., 100-200 µM). The final concentration of the organic solvent in the ligand solution should be matched in the protein solution to minimize heats of dilution. It is recommended to keep the final DMSO concentration below 2% (v/v).

3. ITC Experiment:

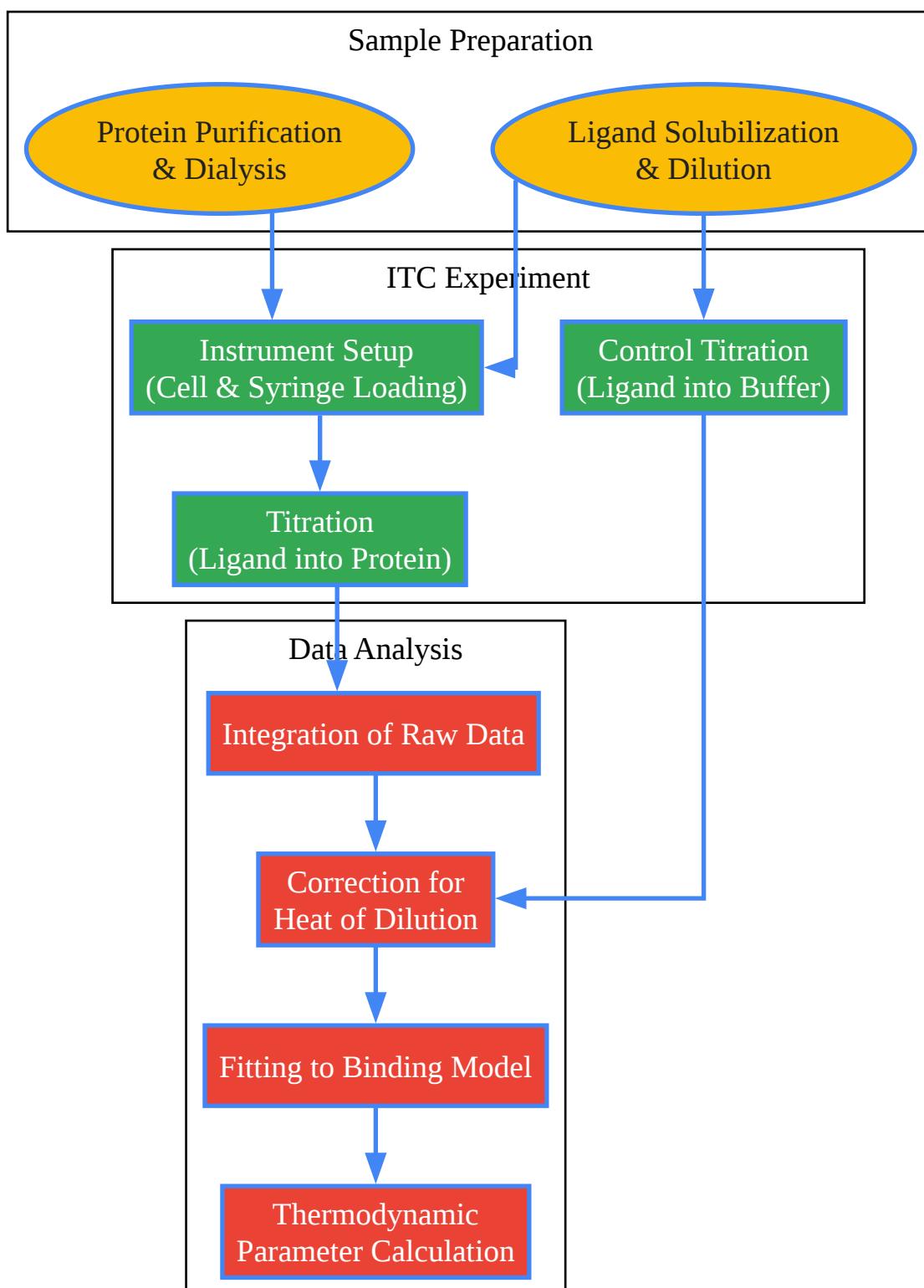
- Instrument: An Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).
- Experimental Setup:
 - Load the CAII solution into the sample cell.
 - Load the ligand solution into the injection syringe.
 - Set the experimental temperature to 25°C.

- Titration Parameters:
 - Number of injections: 20-30.
 - Injection volume: 1-2 μ L per injection.
 - Spacing between injections: 150-180 seconds to allow the signal to return to baseline.
 - Stirring speed: 750 rpm.
- Control Experiment: Perform a control titration by injecting the ligand solution into the ITC buffer (without protein) to determine the heat of dilution. This data will be subtracted from the experimental data during analysis.

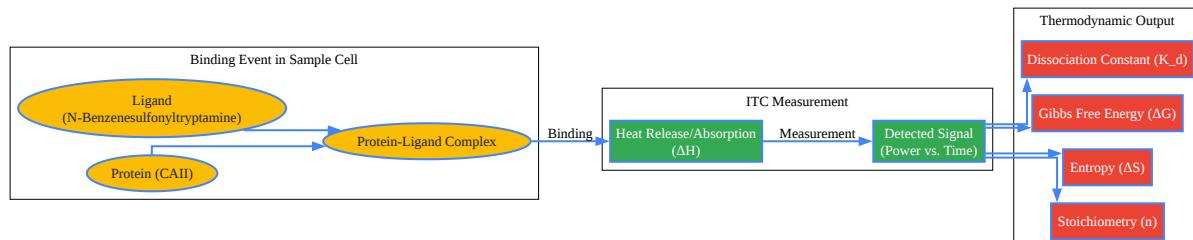
4. Data Analysis:

- Integrate the raw ITC data (power versus time) to obtain the heat change per injection.
- Subtract the heat of dilution from the corresponding heat of binding for each injection.
- Plot the corrected heat per injection against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), the binding enthalpy (ΔH), and the stoichiometry of binding (n).
- The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$ (where $K_a = 1/K_d$, R is the gas constant, and T is the absolute temperature).

Mandatory Visualizations

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Caption: Experimental workflow for Isothermal Titration Calorimetry.



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Caption: Logical relationship of ITC measurement and thermodynamic outputs.

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References

- 1. Workflow Solutions: Choosing the Right ITC Binding Experiment - TA Instruments [tainstruments.com]
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